4-(4-CHLOROBENZENESULFONYL)-5-[(2-METHYLPROPYL)SULFANYL]-2-PHENYL-1,3-OXAZOLE
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Overview
Description
4-(4-Chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a methylpropylsulfanyl group, and a phenyl-1,3-oxazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpropylthiol in the presence of a base to form the corresponding sulfonyl sulfide. This intermediate is then reacted with 2-phenyl-1,3-oxazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzenesulfonyl group can be reduced to the corresponding sulfonamide.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl-1,3-oxazole core may interact with various receptors or enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Shares the chlorobenzenesulfonyl group but lacks the oxazole and sulfanyl groups.
2-Phenyl-1,3-oxazole: Contains the oxazole core but lacks the chlorobenzenesulfonyl and sulfanyl groups.
Uniqueness
4-(4-Chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and sulfanyl groups, along with the oxazole core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(2-methylpropylsulfanyl)-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S2/c1-13(2)12-25-19-18(21-17(24-19)14-6-4-3-5-7-14)26(22,23)16-10-8-15(20)9-11-16/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMZFAKKXXDGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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